Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate is an organic compound with the molecular formula C13H11ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorobenzyl group attached to the thiophene ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 4-chlorobenzyl alcohol.
Esterification: Thiophene-2-carboxylic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl thiophene-2-carboxylate.
Etherification: The methyl thiophene-2-carboxylate is then reacted with 4-chlorobenzyl alcohol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with various nucleophiles replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Hydrolysis: Thiophene-2-carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound can be utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final therapeutic compound derived from it.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate: Another thiophene derivative with a similar structure but different substitution pattern.
Methyl 4-methoxybenzoate: A simpler ester with a methoxy group instead of a chlorobenzyl group.
Thiophene-2-carboxylic acid derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Methyl 4-((4-chlorobenzyl)oxy)thiophene-2-carboxylate is unique due to the presence of both a chlorobenzyl group and a thiophene ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-2-4-10(14)5-3-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTONVPHSOATOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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